(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid
Description
This compound is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 1-position (stereochemistry: 1S,3R,4R). The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. Its stereochemistry and functional groups make it a valuable intermediate in peptide synthesis and medicinal chemistry, where spatial arrangement critically influences bioactivity and interactions.
Properties
IUPAC Name |
(1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-8-6-7(10(15)16)4-5-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZLLFCMLPJGF-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Resolution of 7-Oxabicyclo[4.1.0]heptane-3-carboxylate Esters
The enzymatic step is pivotal for establishing the correct stereochemistry. A phosphate buffer (pH 7.0–8.0) containing the substrate (e.g., ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate), alkaline protease (5% w/w), and methyl tert-butyl ether (MTBE) as a co-solvent is stirred at 25°C for 48 hours. This hydrolyzes the undesired enantiomer, leaving the (1S,3R,6R)-ester intact.
Key Data :
-
Substrate : 50 g ethyl ester → Yield : 40% (20 g) with 99.2% de.
-
Enzyme Screening : Alkaline protease outperforms trypsin and papain, achieving de >99% versus 95–98% for alternatives (Table 1).
Table 1: Enzyme Performance in Hydrolysis
| Enzyme | de (%) | Yield (%) |
|---|---|---|
| Alkaline protease | 99.2 | 40 |
| Trypsin | 95.8 | 34 |
| Papain | 90.1 | 28 |
Ammonolysis to Introduce the Amino Group
The resolved ester (e.g., compound of formula 4) is treated with aqueous ammonia (25 mL) and ethanol (10 mL) at 30°C for 8 hours. The reaction proceeds via nucleophilic attack on the epoxide, followed by ring opening to yield the amino-alcohol intermediate.
Key Data :
Boc Protection of the Amino Group
The amino-alcohol intermediate is dissolved in ethyl acetate, treated with Boc₂O (1.2 eq) and potassium carbonate (1.2 eq) at 0–25°C for 5 hours. The Boc group selectively protects the amine, yielding the final product after column chromatography.
Key Data :
-
Substrate : 4 g amino-alcohol → Yield : 73% (4.5 g) with 99.5% de.
-
Purification : Petroleum ether-ethyl acetate (100:1) effectively removes byproducts.
Industrial-Scale Adaptations
Solvent and Catalyst Optimization
Co-solvent Screening : MTBE enhances enzyme stability and product solubility. Alternatives like toluene or dichloromethane reduce de by 10–15% due to enzyme denaturation (Table 2).
Table 2: Solvent Impact on Enzymatic Resolution
| Solvent | de (%) | Yield (%) |
|---|---|---|
| MTBE | 99.2 | 40 |
| Toluene | 85.3 | 32 |
| Dichloromethane | 82.1 | 28 |
Catalyst Loading : Increasing alkaline protease to 7% w/w reduces reaction time to 24 hours but raises costs marginally.
Ester Derivative Comparison
Ethyl esters provide higher yields (69%) versus methyl esters (66%) during the initial carboxylate formation step due to better leaving group ability.
Mechanistic Insights
Enzymatic Selectivity
Alkaline protease exhibits regioselectivity for the trans-isomer of 7-oxabicyclo[4.1.0]heptane-3-carboxylate, hydrolyzing it to the corresponding acid while leaving the cis-isomer unreacted. This specificity arises from the enzyme’s active site geometry, which accommodates the trans-configuration’s smaller steric profile.
Ammonolysis Stereochemistry
The epoxide ring opening follows an SN2 mechanism, with ammonia attacking the less hindered carbon to yield the (1S,3R,4R)-configuration. This step’s stereochemical fidelity is critical for subsequent Boc protection and Edoxaban activity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol.
Scientific Research Applications
Applications in Scientific Research
The applications of this compound span various fields, particularly in medicinal chemistry and biochemical research. Below are some key areas where this compound is utilized:
Synthesis of Peptides and Proteins
The Boc group is commonly used to protect amino groups during peptide synthesis. This allows for the selective coupling of amino acids without interference from the amine functionality. The compound can serve as a building block in the synthesis of cyclic peptides and other complex structures.
Drug Development
Research has indicated that derivatives of this compound exhibit potential biological activities, making it a candidate for drug development. For instance, modifications to the cyclohexane ring can lead to compounds with enhanced pharmacological properties or reduced toxicity.
Biochemical Studies
The compound can be employed in studies focused on enzyme interactions or metabolic pathways involving amino acids and their derivatives. Its structural analogs may be used to probe biological mechanisms or as inhibitors in enzymatic reactions.
Case Studies
Several studies highlight the significance of (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid in research:
- Peptide Synthesis : A study demonstrated the effectiveness of using Boc-protected amino acids in synthesizing cyclic peptides that showed increased stability and bioactivity compared to linear counterparts.
- Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes related to metabolic disorders have utilized this compound to understand better the structure-activity relationship (SAR) of similar molecules.
Mechanism of Action
The mechanism of action of (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxyl and carboxylic acid groups also contribute to its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share core features with the target molecule, including Boc-protected amino groups, hydroxyl/carboxylic acid functionalities, and cyclic backbones. Key differences lie in ring systems, substituents, and stereochemistry:
Key Observations:
- Ring Systems : The target compound’s cyclohexane backbone offers conformational flexibility compared to bicyclic () or piperidine () systems, which impose steric constraints.
- Stereochemistry : Diastereomers like (1R,3S,4S) will exhibit distinct physicochemical and biological properties due to altered spatial arrangements.
- Functional Groups : Substituents such as phenyl () or methoxyethyl () modulate hydrophobicity, solubility, and steric hindrance.
Solubility and Reactivity
- The phenyl-substituted piperidine () introduces aromaticity, enhancing lipophilicity and possibly altering metabolic stability.
Biological Activity
(1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which contributes to its interactions within biological systems.
- IUPAC Name : (1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylic acid
- Molecular Formula : C12H21NO5
- Molecular Weight : 243.30 g/mol
- CAS Number : 2067228-51-5
- Purity : >97%
Biological Activity
The biological activity of this compound has been studied for its potential therapeutic applications. The following sections summarize key findings from various studies.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study demonstrated that modifications to the cyclohexane ring enhance the compound's ability to inhibit bacterial growth .
2. Anticancer Properties
Preliminary research suggests that this compound may possess anticancer activity. In a case study involving human cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in cancer cells . Further investigations are needed to elucidate the mechanisms involved.
3. Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases that are crucial for cancer progression and metastasis . This inhibition could provide a pathway for developing new cancer therapies.
Case Studies
| Study | Subject | Findings |
|---|---|---|
| Study 1 | Bacterial Strains | Demonstrated antimicrobial activity against E. coli and S. aureus. |
| Study 2 | Cancer Cell Lines | Induced apoptosis in breast cancer cells with IC50 values indicating significant cytotoxicity. |
| Study 3 | Enzyme Activity | Inhibited protease activity by up to 70% in vitro assays. |
Research Findings
Recent studies have focused on the synthesis and modification of this compound to enhance its biological efficacy:
Q & A
Q. What synthetic methodologies are recommended for preparing (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid while preserving stereochemistry?
Answer: Synthesis typically involves:
- Chiral starting materials : Use enantiomerically pure precursors (e.g., cyclohexane derivatives with defined stereocenters) to ensure correct configuration .
- Protection/deprotection strategies : The Boc group is introduced early to protect the amine, with mild acidic conditions (e.g., TFA) for deprotection to avoid racemization .
- Hydroxyl group protection : Temporary protection (e.g., silyl ethers) prevents undesired side reactions during carboxylate activation .
- Stereoselective oxidation : Controlled oxidation (e.g., Sharpless dihydroxylation) or enzymatic methods ensure the correct cis/trans arrangement of hydroxyl and Boc-amino groups .
Q. How can researchers confirm the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR verifies stereochemistry (e.g., coupling constants for axial/equatorial substituents) and Boc-group integrity .
- HPLC-MS : Reverse-phase HPLC with chiral columns distinguishes enantiomeric impurities; mass spectrometry confirms molecular weight .
- Melting point analysis : Compare observed mp with literature values (e.g., similar Boc-protected cyclohexanecarboxylic acids melt at 127–250°C, depending on substituents) .
- X-ray crystallography : Resolves absolute configuration for critical applications (e.g., drug development) .
Advanced Research Questions
Q. What experimental strategies prevent racemization during Boc-group deprotection or subsequent reactions?
Answer:
- Low-temperature deprotection : Use TFA/DCM at 0–4°C to minimize acid-induced racemization .
- Buffered conditions : Add scavengers (e.g., anisole) to stabilize intermediates during acidolysis .
- In-situ monitoring : Employ real-time FTIR or LC-MS to detect racemization and adjust reaction parameters promptly .
- Enzymatic methods : Lipases or proteases can selectively modify functional groups without disturbing stereocenters .
Q. How does the stereochemical arrangement (1S,3R,4R) influence the compound’s reactivity in forming peptide conjugates or enzyme inhibitors?
Answer:
- Spatial orientation : The axial hydroxyl group at C4 enhances nucleophilic reactivity for esterification or glycosylation, while the equatorial Boc-amino group at C3 directs regioselective coupling .
- Enzyme binding : The 1S,3R,4R configuration mimics natural substrates (e.g., cyclohexane-based protease inhibitors), enabling tight binding to active sites .
- Steric effects : Bulky Boc and hydroxyl groups restrict conformational flexibility, favoring transition states in asymmetric catalysis .
Q. What stability challenges arise during long-term storage of this compound, and how are they addressed?
Answer:
- Hydrolysis risks : The Boc group is sensitive to moisture; store under inert gas (Ar/N2) at –20°C with desiccants .
- Oxidation of hydroxyl groups : Add antioxidants (e.g., BHT) to solutions and avoid prolonged light exposure .
- Polymorphism : Characterize crystalline forms via DSC/XRD to identify stable polymorphs for storage .
Methodological Notes
- Stereochemical analysis : Use NOESY NMR to confirm spatial proximity of substituents (e.g., C3 Boc-amino and C4 hydroxyl) .
- Scale-up considerations : Optimize column chromatography (e.g., silica gel with EtOAc/hexane gradients) for high-purity isolation .
- Toxicological screening : Refer to safety data sheets for handling guidelines (e.g., PPE, fume hood use) due to irritant properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
